3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid
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Overview
Description
3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine atoms, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multi-step organic reactionsThe final step involves the formation of the carbamothioylamino group under specific conditions, such as the use of thionyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the bromine atoms can produce the corresponding debrominated compound .
Scientific Research Applications
3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and bromine atoms may play a role in binding to target proteins or enzymes, thereby modulating their activity. The carbamothioylamino group may also contribute to the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar in structure but lacks the furan ring and carbamothioylamino group.
2-[3-(Furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid: Similar but lacks the bromine atoms.
3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid derivatives: Various derivatives with modifications to the furan ring or benzoic acid moiety.
Uniqueness
The uniqueness of this compound lies in its combination of bromine atoms, a furan ring, and a carbamothioylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
586392-09-8 |
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Molecular Formula |
C15H10Br2N2O4S |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
3,5-dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Br2N2O4S/c16-8-6-10(14(21)22)13(11(17)7-8)19-15(24)18-12(20)4-3-9-2-1-5-23-9/h1-7H,(H,21,22)(H2,18,19,20,24) |
InChI Key |
GWLCIDYVHMCUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O |
Origin of Product |
United States |
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